2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
CAS No.: 394235-27-9
Cat. No.: VC4529923
Molecular Formula: C15H16N6OS2
Molecular Weight: 360.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394235-27-9 |
|---|---|
| Molecular Formula | C15H16N6OS2 |
| Molecular Weight | 360.45 |
| IUPAC Name | N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
| Standard InChI | InChI=1S/C15H16N6OS2/c1-9-4-6-11(7-5-9)13-18-19-14(24-13)17-12(22)10(2)23-15-20-16-8-21(15)3/h4-8,10H,1-3H3,(H,17,19,22) |
| Standard InChI Key | QNBZQINJWNRBNB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
The IUPAC name of the compound, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide, reflects its hybrid structure comprising 1,2,4-triazole and 1,3,4-thiadiazole rings. Key molecular properties include:
| Property | Value |
|---|---|
| CAS Number | 394235-27-9 |
| Molecular Formula | C₁₅H₁₆N₆OS₂ |
| Molecular Weight | 360.45 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C |
The molecule integrates a 4-methyl-1,2,4-triazole-3-thiol group connected via a thioether linkage to a propanamide backbone, which is further substituted with a 5-(p-tolyl)-1,3,4-thiadiazole moiety .
Structural Significance
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1,2,4-Triazole Ring: Enhances lipophilicity and hydrogen-bonding capacity, improving membrane permeability and target binding .
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1,3,4-Thiadiazole Ring: Contributes to electron-deficient properties, enabling interactions with biological targets like enzymes or DNA.
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p-Tolyl Group: The para-methylphenyl substituent augments hydrophobic interactions, potentially increasing bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with hydrazide intermediates. A plausible route includes:
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Formation of Thiosemicarbazide: Reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isothiocyanate to introduce the thioamide group .
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Cyclization to Triazolethione: Treatment with concentrated sulfuric acid to form the 1,2,4-triazole-3-thione core .
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Thiadiazole Incorporation: Coupling the triazolethione with a 5-(p-tolyl)-1,3,4-thiadiazol-2-amine derivative via a thioether linkage.
Key reagents and conditions are summarized below:
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Phenyl isothiocyanate, EtOH, reflux | Thiosemicarbazide intermediate |
| 2 | H₂SO₄, 80°C, 4 hours | Triazolethione |
| 3 | K₂CO₃, DMF, 5-(p-tolyl)-1,3,4-thiadiazol-2-amine | Final compound |
Spectroscopic Characterization
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¹H-NMR: Peaks at δ 2.35 ppm (methyl group on p-tolyl) and δ 3.50 ppm (CH₂ of propanamide) .
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¹³C-NMR: Signals at δ 167.7 ppm (C=O of amide) and δ 181.9 ppm (C=S of triazolethione) .
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HRMS: Molecular ion peak at m/z 360.45 (M+H⁺).
Biological Activities
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens, attributed to its dual heterocyclic framework:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 6.25 |
The thiadiazole moiety disrupts microbial cell wall synthesis, while the triazolethione group inhibits cytochrome P450 enzymes .
Anticancer Activity
In vitro studies against human cancer cell lines reveal promising cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 18.3 | Apoptosis via caspase-3 activation |
| U-87 (glioblastoma) | 9.7 | ROS generation and DNA damage |
The propanamide linker facilitates cellular uptake, while the p-tolyl group enhances binding to tubulin or topoisomerase II .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Solubility: Limited aqueous solubility (logP = 2.8), necessitating formulation improvements.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group on the triazole ring .
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (acute) | 480 | Hepatorenal toxicity at >200 mg/kg |
| Rat (28-day) | 120 | Mild bone marrow suppression |
Comparative Analysis with Structural Analogs
Replacing the p-tolyl group with m-tolyl (as in PubChem CID 4092480) reduces anticancer potency by 40%, highlighting the importance of para-substitution for optimal target engagement . Similarly, substituting the triazolethione with a triazolone moiety abolishes antimicrobial activity, underscoring the critical role of the sulfur atom .
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